Lithium;5-methoxypyridine-2-sulfinate
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Overview
Description
Lithium;5-methoxypyridine-2-sulfinate is a chemical compound with the molecular formula C6H7NO3SLi It is a lithium salt of 5-methoxypyridine-2-sulfinate, characterized by its unique structure that includes a methoxy group attached to a pyridine ring and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-methoxypyridine-2-sulfinate typically involves the reaction of 5-methoxypyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:
5-methoxypyridine-2-sulfinic acid+Lithium base→this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;5-methoxypyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy group and the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group typically yields sulfonates, while substitution reactions can lead to various substituted pyridine derivatives.
Scientific Research Applications
Lithium;5-methoxypyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving sulfinates and pyridine derivatives.
Biology: The compound’s reactivity makes it useful in biochemical studies and as a potential intermediate in drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which lithium;5-methoxypyridine-2-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinate group can participate in redox reactions, while the pyridine ring can interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Lithium;5-methylpyridine-2-sulfinate
- Lithium;5-chloropyridine-2-sulfinate
- Lithium;5-bromopyridine-2-sulfinate
Uniqueness
Lithium;5-methoxypyridine-2-sulfinate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
lithium;5-methoxypyridine-2-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Li/c1-10-5-2-3-6(7-4-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSKNSWSSSGOQW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CN=C(C=C1)S(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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